l-(+)-Rhamnose monohydrate

Descripción general

Descripción

L(+)-Rhamnose (Rham) is a naturally-occurring deoxy sugar that is found primarily in plants and some bacteria.L(+)-Rhamnose (Rham) is a naturally-occurring deoxy sugar that is found primarily in plants and some bacteria. Unlike most natural sugars, it is found in an L configuration instead of the usual D configuration. It forms a major structural component of plant cell walls and is also bound to other compounds, such as phenolics. It is now being promoted as an anti-wrinkle agent due to its anti-inflammatory and skin soothing properties.

Mecanismo De Acción

Mode of Action

As a sugar, it may be involved in various metabolic processes, including serving as a source of energy or as a structural component of certain biomolecules .

Biochemical Pathways

L(+)-Rhamnose Monohydrate may be involved in various biochemical pathways. As a sugar, it can be metabolized in the body to provide energy. It may also play a role in the synthesis of glycoproteins and other complex biomolecules .

Pharmacokinetics

As a sugar, it is likely to be absorbed in the digestive tract and distributed throughout the body via the bloodstream .

Result of Action

As a sugar, it may serve as a source of energy for cells or as a building block for the synthesis of complex biomolecules .

Actividad Biológica

L-(+)-Rhamnose monohydrate is a naturally occurring monosaccharide with diverse biological activities and applications across various fields, including food, pharmaceuticals, and cosmetics. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

General Overview

L-(+)-Rhamnose is a deoxy sugar primarily found in plants and certain bacteria. It is recognized for its role in promoting gut health as a prebiotic, its antimicrobial properties, and its potential anti-inflammatory and antioxidant effects. The compound is also utilized in the food industry as a flavor enhancer and sweetener, in pharmaceuticals for its antimicrobial properties, and in cosmetics for skin conditioning.

1. Prebiotic Effects

L-(+)-Rhamnose acts as a non-digestible carbohydrate that serves as a food source for beneficial gut bacteria. This promotes the growth of these bacteria, leading to increased production of short-chain fatty acids (SCFAs), which are linked to various health benefits:

- Improved Gut Health : SCFAs enhance gut barrier function and modulate immune responses.

- Immune Function : Increased SCFA production is associated with enhanced immune responses.

- Reduced Inflammation : SCFAs have been shown to lower systemic inflammation levels.

2. Antimicrobial Properties

Research has demonstrated that L-(+)-Rhamnose exhibits significant antimicrobial activity against various pathogenic bacteria. Notable findings include:

- Inhibition of Pathogens : Effective against Staphylococcus aureus and Escherichia coli.

- Potential Applications : Its antimicrobial properties suggest potential use as a natural preservative in food and personal care products.

3. Anti-inflammatory and Antioxidant Activities

L-(+)-Rhamnose has been studied for its ability to reduce oxidative stress and inflammation:

- Oxidative Stress Reduction : It has shown efficacy in lowering oxidative stress markers in various cell types.

- Chronic Inflammatory Disease Management : Its anti-inflammatory properties indicate potential therapeutic applications in managing conditions like arthritis and cardiovascular diseases.

Data Table of Biological Activities

Case Study 1: Prebiotic Effects on Gut Health

A study investigated the impact of L-(+)-Rhamnose on gut microbiota composition. Participants consuming L-(+)-Rhamnose showed an increase in beneficial bacteria such as Bifidobacteria and Lactobacillus, correlating with improved gut health markers.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that L-(+)-Rhamnose significantly inhibited the growth of pathogenic strains of E. coli. The results suggest its potential as a natural preservative in food products, reducing reliance on synthetic preservatives.

Aplicaciones Científicas De Investigación

General Properties

L-(+)-Rhamnose monohydrate is a 6-deoxy sugar found in many plants and is produced through microbial fermentation. It has the molecular formula and a molecular weight of approximately 182.17 g/mol. The compound is soluble in water and methanol, making it versatile for various applications .

Prebiotic Effects

This compound acts as a prebiotic, promoting the growth of beneficial gut bacteria. This leads to increased production of short-chain fatty acids (SCFAs), which are linked to improved gut health and immune function. Studies indicate that SCFAs can reduce inflammation and enhance overall health .

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial properties, inhibiting the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. This makes it a potential candidate for natural preservatives in food and personal care products .

Anti-inflammatory and Antioxidant Activities

The compound has demonstrated anti-inflammatory effects by reducing oxidative stress in various cell types. These properties suggest its potential use in managing chronic inflammatory diseases .

Food Industry

- Flavor Enhancer : this compound is used as a sweetening agent, being about half as sweet as sucrose. It helps reduce sugar content while maintaining desirable sweetness levels.

- Stabilizer and Emulsifier : Its stabilizing properties are utilized in various food products to enhance texture and shelf life .

Pharmaceutical Industry

- Antimicrobial Drugs : Due to its ability to inhibit bacterial growth, this compound is being explored for developing new antimicrobial agents.

- Drug Delivery Systems : Research indicates that it can enhance the permeability of drugs across epithelial barriers, improving absorption rates .

Cosmetics Industry

- Moisturizing Agent : this compound is incorporated into skincare products for its hydrating properties, helping improve skin moisture retention.

- Skin Conditioning : Its anti-inflammatory effects make it beneficial for formulations aimed at soothing irritated skin .

Case Studies

Propiedades

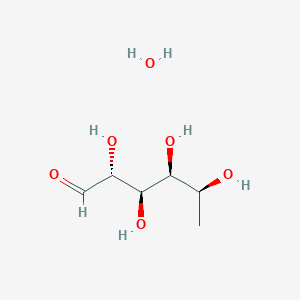

IUPAC Name |

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2/t3-,4-,5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDCDOTZPYZPRO-DEZHIRTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018668 | |

| Record name | Rhamnose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10030-85-0 | |

| Record name | L-Rhamnose monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhamnose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhamnose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Mannose, 6-deoxy-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHAMNOSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FBR580ITD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of l-(+)-Rhamnose monohydrate?

A1: this compound, a naturally occurring sugar, has the molecular formula C6H12O5·H2O. Its molecular weight is 182.17 g/mol. []

Q2: What are the primary analytical techniques used to characterize and quantify this compound?

A2: High-Performance Liquid Chromatography (HPLC) with precolumn derivatization is a key technique employed for both qualitative and quantitative analysis of this compound. This method allows for the separation and detection of various monosaccharide components, including glucose, D-mannose, this compound, galactose, and xylose. []

Q3: Can you explain the use of this compound in the synthesis of biomaterials?

A3: this compound has shown promise as a biosurfactant in the hydrothermal synthesis of biphasic calcium phosphate from cuttlebone. [] By controlling the concentration of this compound, researchers can effectively control the particle size and shape of the resulting calcium phosphate, making it a potential candidate for scaffold materials in biomedical applications.

Q4: How is this compound being utilized in cancer research?

A4: Research indicates that polysaccharides extracted from the root of Henry wood betony (RHWPs), which contain this compound as a main monosaccharide component, exhibit anti-tumor activity against S180 tumor cells both in vitro and in vivo. [] RHWPs have been shown to inhibit tumor growth, induce apoptosis, and modulate immune responses in tumor-bearing mice.

Q5: What computational chemistry approaches have been employed to study this compound?

A5: Ab initio molecular dynamics (MD) simulations have been used to investigate radical formation from ionizing radiation in crystalline α-l-rhamnose monohydrate. [] These simulations provide insights into the potential structural changes that can occur in the compound under radiation exposure, which is important for understanding radiation damage in biological systems.

Q6: Are there any known applications of this compound in the food industry?

A6: this compound is a naturally occurring sugar found in various fruits, including red raspberries. [] While not directly used as an additive, its presence contributes to the overall sugar profile and taste of these fruits. Researchers are investigating the sugar composition of different red raspberry varieties to determine their suitability for fresh consumption or processing.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.